molecular formula C16H14N4O2 B12928662 N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide CAS No. 106875-46-1

N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B12928662
CAS No.: 106875-46-1
M. Wt: 294.31 g/mol
InChI Key: GDPLIMMKERIUDT-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide (CID 13805048) is a chemical compound featuring a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its significant interaction with biological targets . The 1,2,4-triazole ring system is electron-rich and exhibits notable stability and pharmacological potency, largely due to its ability to form strong hydrogen bonds with various enzymes and receptors . This molecular framework is a key structural component in numerous clinically approved drugs and bioactive compounds, particularly in the areas of oncology and infectious diseases . Compounds containing the 1,2,4-triazole nucleus have been extensively investigated for their potential as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . The pharmacophoric features of this compound class often allow them to fit into the adenine binding pocket of kinases, where heterocyclic nitrogen atoms can act as hydrogen-bond acceptors, leading to significant enzyme inhibition potency . This makes such derivatives valuable as lead compounds in the development of targeted anticancer agents, especially for overcoming resistant forms of EGFR . Beyond oncology, 1,2,4-triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory effects, highlighting their utility across multiple therapeutic areas . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to conduct their own safety and efficacy evaluations for specific applications.

Properties

CAS No.

106875-46-1

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(2-benzoyl-3H-1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C16H14N4O2/c21-15(13-7-3-1-4-8-13)18-19-11-17-20(12-19)16(22)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,21)

InChI Key

GDPLIMMKERIUDT-UHFFFAOYSA-N

Canonical SMILES

C1N(C=NN1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoyl-1H-1,2,4-triazol-4(5H)-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.

    Benzoylation: The triazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: The final step involves the reaction of the benzoylated triazole with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoyl-1H-1,2,4-triazol-4(5H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Benzoyl-1H-1,2,4-triazol-4(5H)-yl)benzamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzoyl and benzamide groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Features
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide (Target Compound) C15H12N4O2 296.29 Benzoyl (N1), benzamide (N4) Dual aromatic groups, no sulfur
N-[(1,5-Dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol)-4-yl]benzamide C14H18N4OS 290.38 Pentyl (C3), thioxo (C5) Thione modification, alkyl chain
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C17H19NO3 285.34 Phenethylamine with 3,4-dimethoxy groups Flexible linker, methoxy substituents
Fe(C6-tba)](CF3SO3)2·0.5H2O - - Triazolyl benzamide ligand (C4-tba) Metal coordination, triflate counterion
Itraconazole Impurity 22 C34H36Cl2N8O5 707.61 Complex triazolyl and dioxolane substituents Pharmaceutical impurity, halogenated

Key Observations :

  • The target compound lacks sulfur or alkyl chains present in analogs like the thioxo-pentyl derivative , which may reduce metabolic stability but enhance aromatic interactions.
  • Rip-B demonstrates how substituents like methoxy groups and flexible linkers can influence solubility and receptor binding.

Physicochemical Properties

  • Melting Points : Rip-B melts at 90°C, while the thioxo-pentyl analog likely has a lower melting point due to increased flexibility. The target compound’s rigid aromatic system may result in a higher melting point (>150°C, extrapolated).
  • Solubility : Methoxy groups in Rip-B enhance water solubility compared to the hydrophobic target compound. The thioxo group in may improve solubility in polar aprotic solvents.

Crystallographic and Structural Analysis

  • Software Tools : SHELX and ORTEP-3 are widely used for resolving triazole-containing structures. The target compound’s planar triazole ring and aromatic groups would facilitate high-resolution crystallography.
  • Structural Insights : Metal-coordinated analogs like Fe(C6-tba) demonstrate the triazole’s ability to adopt diverse coordination geometries, which could inform design strategies for the target compound.

Biological Activity

N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide (CAS: 106875-46-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}N4_4O2_2, with a molar mass of 294.31 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

Anti-inflammatory Activity

This compound has been studied in the context of anti-inflammatory activity. A related study synthesized various 1,2,4-triazole derivatives and evaluated their effects on carrageenan-induced inflammation in animal models. The most active compounds demonstrated significant inhibition of pro-inflammatory mediators such as COX-1 and COX-2 . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. In vitro studies have shown that certain triazole compounds can inhibit the proliferation of cancer cell lines . While specific studies on this compound are scarce, its structural analogs have demonstrated cytotoxic effects against various cancer types. For instance, compounds with similar structures have shown promising results against cervical and bladder cancer cell lines .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

Inhibition of Enzymes: Triazole compounds are known to inhibit enzymes involved in inflammatory pathways and cancer progression. This inhibition can lead to reduced levels of inflammatory cytokines and slowed tumor growth.

Interaction with Receptors: The compound may interact with specific receptors or proteins involved in disease processes. Molecular docking studies suggest that triazole derivatives can bind effectively to targets such as tumor necrosis factor-alpha (TNFα), which plays a critical role in inflammation and cancer .

Case Studies and Research Findings

StudyFindings
Pathak et al. (2019)Investigated anti-inflammatory effects of triazole derivatives; highlighted the potential for developing new anti-inflammatory agents .
In vitro studies on triazole analogsDemonstrated cytotoxic effects against various cancer cell lines; suggested further exploration into structure–activity relationships .

Q & A

Q. What are the key synthetic routes for N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of substituted triazole precursors with benzoyl derivatives under reflux conditions. For example, a general method for analogous triazoles uses ethanol as a solvent, glacial acetic acid as a catalyst, and reflux for 4 hours to achieve high yields . Optimization includes adjusting stoichiometry, solvent polarity (e.g., absolute ethanol for better solubility), and temperature control to minimize side reactions. Post-reaction purification via vacuum evaporation and recrystallization ensures product integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzamide, N-H stretches for triazole rings) .
  • NMR : ¹H NMR reveals chemical environments (e.g., aromatic protons at δ 7.2–8.0 ppm, triazole protons at δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) and aromatic/triazole carbons .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of benzoyl groups) .

Q. How can researchers assess the purity of synthesized batches?

Melting point analysis (sharp ranges, e.g., 145–146°C for analogs) and chromatographic methods (HPLC or TLC with UV detection) are standard. Consistency in spectroscopic data across batches and elemental analysis (C, H, N) further confirms purity .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL is widely used for refinement. Key steps include:

  • Data collection at low temperature (100 K) to reduce thermal motion.
  • Using ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles .
  • Addressing twinning or disorder via SHELXD for phase problem resolution .
  • WinGX suite integration for data processing and validation .

Q. How can computational methods elucidate structure-activity relationships (SAR) for pharmacological applications?

  • Molecular Docking : Tools like AutoDock predict binding affinities to targets (e.g., enzymes like α-glucosidase or kinases) by analyzing hydrogen bonds and hydrophobic interactions .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-withdrawing groups on triazole rings) .
  • MD Simulations : Evaluate stability of ligand-target complexes in physiological conditions .

Q. What methodologies address discrepancies in reported biological activity data?

Contradictions may arise from assay conditions (e.g., pH, solvent choice) or cell-line variability. Mitigation strategies include:

  • Replicating studies under standardized protocols (e.g., fixed IC50 measurement conditions).
  • Cross-validating results with orthogonal assays (e.g., enzymatic vs. cell-based inhibition).
  • Analyzing SAR trends to identify critical substituents (e.g., 4-methoxybenzyl groups enhancing activity in analogs) .

Q. How are pKa values determined for triazole derivatives in diverse solvents, and why is this critical?

Semi-empirical quantum methods (e.g., PM6, PM7 via MOPAC) calculate pKa in 47 solvents, revealing solvent polarity effects on protonation states. Experimental validation uses potentiometric titration in buffered solutions. Solvent-specific pKa impacts solubility and bioavailability .

Q. What in vitro and in silico approaches are used to evaluate biological activity?

  • In vitro : Enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) at varying concentrations (1–100 µM) with positive controls .
  • In silico : Pharmacophore modeling to identify essential interaction sites (e.g., hydrogen bond donors on the benzamide moiety) .
  • Toxicity Screening : MTT assays on normal cell lines (e.g., HEK293) to assess selectivity .

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